

FXIIIa-IN-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	FXIIIa-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **FXIIIa-IN-1**, a potent and selective inhibitor of Factor XIIIa (FXIIIa). This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the fields of hematology and anticoagulant therapy.

Introduction to Factor XIIIa

Factor XIII (FXIII) is a transglutaminase that plays a crucial role in the final stage of the blood coagulation cascade.[1][2][3][4] Upon activation by thrombin and Ca2+, it becomes activated Factor XIII (FXIIIa), an enzyme that catalyzes the formation of covalent ε -(γ -glutamyl)lysine isopeptide bonds between fibrin monomers.[5] This cross-linking process stabilizes the fibrin clot, increasing its mechanical strength and resistance to fibrinolysis.[1][2] Due to its central role in clot stabilization, FXIIIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[1][2]

FXIIIa-IN-1: Chemical Structure and Properties

FXIIIa-IN-1, also identified as Compound 16 in the primary literature, is a novel, potent, and selective inhibitor of human FXIIIa.[6][7]

Chemical Structure:



The precise chemical structure of **FXIIIa-IN-1** is detailed in the originating scientific publication. For the purposes of this guide, it is characterized as a sulfonated heparin mimetic.[7]

Chemical Properties:

Property	Value	Source
CAS Number	55909-92-7	[6]
Molecular Formula	C24H16O12S4	Inferred from similar structures
Molecular Weight	624.6 g/mol	Inferred from similar structures
Appearance	White to off-white solid	Generic property
Solubility	Soluble in DMSO	Generic property

Mechanism of Action

FXIIIa-IN-1 functions as a competitive inhibitor of FXIIIa.[6][7] It specifically competes with the Gln-donor protein substrate, such as dimethylcasein, for binding to the active site of the enzyme.[6][7] This inhibitory action prevents the formation of the isopeptide bonds necessary for fibrin cross-linking.[1][2] Michaelis—Menten kinetics have confirmed this competitive inhibition mechanism.[7]

Biological Activity

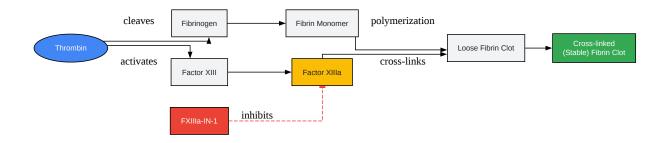
FXIIIa-IN-1 exhibits potent and selective inhibitory activity against FXIIIa.



Parameter	Value	Details	Source
IC50	2.4 ± 0.5 μM	Against human FXIIIa	[6][7]
Selectivity	> 150-500 μM	No significant inhibition of thrombin, factor Xa, and factor XIa at these concentrations.	[7]
Cytotoxicity	Not significant	No significant cytotoxicity observed in MCF-7, CaCo-2, and HEK-293 cell lines at 10 µM for 3 days.	[6]
Effect on Clotting Times	No effect	Did not affect the clotting times of human plasma at concentrations up to 705 µM.	[7]

Signaling Pathway and Inhibition

The following diagram illustrates the terminal phase of the coagulation cascade, highlighting the role of FXIIIa and the point of inhibition by **FXIIIa-IN-1**.





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Caption: Inhibition of FXIIIa by **FXIIIa-IN-1** in the coagulation cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **FXIIIa-IN-1**.

FXIIIa Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory activity of compounds against human FXIIIa.

Experimental Workflow:



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